(R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride
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Overview
Description
®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol.
Amination: The hydroxyl group of the starting material is converted to an amino group through a series of reactions involving reagents such as ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Corresponding nitroso or nitro compounds.
Reduction Products: Reduced aromatic ring compounds.
Substitution Products: Compounds with substituted fluoro or methoxy groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and protein modifications.
Cell Signaling: Investigated for its role in cell signaling pathways.
Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific receptors or enzymes.
Diagnostics: Used in diagnostic assays and imaging techniques.
Industry
Material Science: Employed in the development of new materials with specific properties.
Agrochemicals: Used in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Interact with the active sites of enzymes, inhibiting or activating their function.
Modulate Pathways: Influence signaling pathways by binding to receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
- 2-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
Uniqueness
- Structural Features : The presence of both amino and fluoro-methoxy substituted aromatic ring makes it unique compared to similar compounds.
- Reactivity : Exhibits distinct reactivity patterns due to the combination of functional groups.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-13-9-4-6(8(11)5-12)2-3-7(9)10;/h2-4,8,12H,5,11H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHXCOXQHPCSDF-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](CO)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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